N-(3,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 3-methylthiophen-2-yl group and linked via an acetamide moiety to a 3,4-dimethoxyphenyl ring. This structure combines aromatic, heterocyclic, and amide functionalities, which are commonly associated with bioactivity in medicinal chemistry. The 3,4-dimethoxyphenyl group is known to enhance solubility and modulate receptor interactions, while the 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-6-7-25-16(10)17-20-19-15(24-17)9-14(21)18-11-4-5-12(22-2)13(8-11)23-3/h4-8H,9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOSVPUXJXWNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-ethylphenylamine with a suitable quinoxaline derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Substituted 5-Aryl-1,3,4-oxadiazole-2-sulfanyl Acetamides
- Example : 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (e.g., 6f , 6o )
- Structural Differences : The target compound replaces the 4-chlorophenyl group with a 3-methylthiophen-2-yl moiety.
- Bioactivity : Derivatives like 6f and 6o exhibited potent antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus and E. coli), while the target compound’s thiophene substitution may enhance lipophilicity and membrane penetration.
- Toxicity : The target compound’s methylthiophene group may reduce cytotoxicity compared to halogenated derivatives (e.g., 6g , 6j with >50% hemolysis at 100 µg/mL) .
Benzofuran-Appended Oxadiazoles
- Bioactivity: 5i showed tyrosinase inhibition (IC₅₀: 0.12 µM), suggesting that electron-withdrawing groups (e.g., bromo) enhance enzyme targeting. The target compound’s methyl group may instead prioritize hydrophobic interactions .
Analogues with Modified Aromatic Moieties
Trimethoxyphenyl Derivatives
- Example : N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
- Structural Differences : The 3,4,5-trimethoxyphenyl group increases steric bulk compared to the target compound’s 3,4-dimethoxyphenyl.
- Physicochemical Impact : Additional methoxy groups elevate molecular weight (MW: 317.3 g/mol vs. target compound’s ~385 g/mol) and may reduce cell permeability due to higher polar surface area (PSA: ~90 Ų vs. ~75 Ų) .
DGAT2 Inhibitors
- Example : DGAT2-iC (N-(4,5-dihydronaphththol[1.2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide)
- Structural Differences : Replaces oxadiazole with a thiazole fused to a naphthol ring.
- Bioactivity : DGAT2-iC inhibits diacylglycerol acyltransferase 2 (IC₅₀: 0.8 µM), highlighting the importance of the 3,4-dimethoxyphenyl group in lipid metabolism targeting. The target compound’s oxadiazole-thiophene system may shift selectivity toward other enzymatic targets .
Pharmacokinetic and Toxicity Comparisons
ACE2-Targeting Analogues
- Example: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Docking Score: ACE2 binding affinity (-5.51 kcal/mol) suggests moderate interaction strength. The target compound’s oxadiazole-thiophene system could improve binding via additional H-bonding with the oxadiazole nitrogen .
Thiadiazole Derivatives
- Example : N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide
- Physicochemical Properties : Higher predicted density (1.35 g/cm³) and pKa (7.93) compared to the target compound (estimated density: ~1.25 g/cm³; pKa: ~8.5), suggesting differences in solubility and ionization .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound that belongs to the oxadiazole family. This compound is notable for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The oxadiazole moiety is recognized for its diverse pharmacological effects, making it a significant subject of research in medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 373.4 g/mol
- CAS Number : 1251610-08-8
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a wide range of anticancer properties. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives exhibited IC₅₀ values in the range of 92.4 µM against multiple cancer cell lines, including human lung adenocarcinoma and breast cancer cells .
Table 1 summarizes the cytotoxic activity of selected oxadiazole derivatives.
| Compound Name | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HeLa | 92.4 |
| Compound B | CaCo-2 | 85.0 |
| Compound C | MCF-7 | 78.5 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. A notable finding was that certain oxadiazole derivatives showed better anti-inflammatory activity compared to standard drugs like indomethacin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies on related oxadiazole derivatives revealed significant inhibitory effects against various bacterial strains and fungi. For example, one study reported that certain derivatives exhibited up to 86% inhibition against Sclerotinia sclerotiorum, outperforming traditional antifungal agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
- Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : There is evidence that these compounds can trigger apoptotic pathways in tumor cells.
Case Studies
Several case studies have highlighted the biological efficacy of oxadiazole derivatives:
- Study on Anticancer Activity : A comprehensive study evaluated a series of oxadiazole derivatives against various cancer cell lines and found that modifications to the phenyl ring significantly enhanced cytotoxicity.
- Anti-inflammatory Efficacy : Another study focused on the anti-inflammatory properties of oxadiazole compounds using animal models to assess their effectiveness in reducing inflammation markers.
Q & A
Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the 1,3,4-oxadiazole and acetamide moieties. A common approach includes:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazide intermediates under acidic conditions (e.g., using H₂SO₄ or POCl₃) .
- Step 2 : Coupling the oxadiazole intermediate with a chloroacetylated 3,4-dimethoxyphenyl derivative. This step often employs DMF as a solvent with potassium carbonate as a base, followed by TLC monitoring for reaction completion . Yields (e.g., 69% in analogous syntheses) depend on stoichiometry, solvent polarity, and temperature. Optimization via fractional crystallization or column chromatography is recommended for purity .
Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.2 ppm) .
- Elemental Analysis : To verify empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
- Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 415.1 for C₁₉H₁₈N₄O₄S) . Discrepancies in melting points (e.g., 470–471 K in related compounds) may indicate polymorphism or impurities .
Q. What preliminary biological screening models are used to evaluate its pharmacological potential?
- Enzyme Inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX) assays to assess anti-inflammatory potential, with IC₅₀ values compared to standards like indomethacin .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine cytotoxicity (reported EC₅₀ values of 10–50 μM for oxadiazole-acetamide hybrids) .
- Antimicrobial Screening : Agar diffusion assays against S. aureus or E. coli, with zone-of-inhibition data correlated to substituent electronegativity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies include:
- Substituent Modulation : Replacing the 3-methylthiophene group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance enzyme binding via hydrophobic interactions .
- Scaffold Hybridization : Conjugating the oxadiazole core with thiazolidinone or isatin moieties to exploit dual mechanisms (e.g., anticancer + antioxidant activity) . Computational tools (e.g., molecular docking with LOX or EGFR kinases) guide rational design by predicting binding affinities .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Contradictions arise from:
- Assay Variability : Differences in cell line viability protocols (e.g., serum concentration in MTT assays) or enzyme source purity .
- Solubility Issues : Use of DMSO vs. aqueous buffers can alter compound bioavailability. Mitigation strategies:
- Standardized Protocols : Adopt OECD guidelines for reproducibility.
- Dose-Response Curves : Use ≥6 concentrations to calculate precise IC₅₀/EC₅₀ values .
Q. What advanced techniques elucidate its mechanism of action at the molecular level?
- Molecular Dynamics Simulations : To study protein-ligand stability (e.g., interaction with LOX’s hydrophobic pocket) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for target validation .
- Metabolomics : LC-MS/MS profiling to identify disrupted pathways (e.g., apoptosis markers like caspase-3 in treated cancer cells) .
Methodological Considerations Table
| Parameter | Basic Research | Advanced Research |
|---|---|---|
| Synthesis | Stepwise functionalization | Microwave-assisted synthesis |
| Characterization | NMR, MS, elemental analysis | X-ray crystallography, SC-XRD |
| Bioactivity | IC₅₀/EC₅₀ screening | Target-specific kinase assays |
| Data Analysis | Descriptive statistics | Multivariate regression |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
